![molecular formula C24H19ClN2O4S B2530033 [1-methyl-3-phenyl-5-(phenylsulfonyl)-1H-pyrazol-4-yl]methyl 3-chlorobenzenecarboxylate CAS No. 318289-34-8](/img/structure/B2530033.png)
[1-methyl-3-phenyl-5-(phenylsulfonyl)-1H-pyrazol-4-yl]methyl 3-chlorobenzenecarboxylate
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Overview
Description
Scientific Research Applications
Medicinal Chemistry and Drug Development
This compound exhibits potential in medicinal chemistry due to its structural features. Researchers have explored its pharmacological properties, including antioxidant activity. For instance, Edaravone (Radicava) , a derivative of this compound, is an intravenous medication used to aid stroke recovery and treat amyotrophic lateral sclerosis (ALS) . Investigating its interactions with biological targets and its potential as a drug candidate could be valuable.
Structural Studies and Tautomeric Aspects
Understanding the tautomeric forms of this compound is crucial. Researchers have proposed different mechanisms for its synthesis and discussed tautomeric aspects . Investigating its stability, preferred tautomers, and potential interconversion pathways would contribute to its overall characterization.
Green Synthesis Approaches
Considering environmental concerns, exploring green synthesis methods for this compound is relevant. While solvent-free synthesis has not been reported for this specific compound, researchers could investigate eco-friendly approaches using alternative solvents or catalysts .
Mechanism of Action
properties
IUPAC Name |
[5-(benzenesulfonyl)-1-methyl-3-phenylpyrazol-4-yl]methyl 3-chlorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClN2O4S/c1-27-23(32(29,30)20-13-6-3-7-14-20)21(22(26-27)17-9-4-2-5-10-17)16-31-24(28)18-11-8-12-19(25)15-18/h2-15H,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCBCCXUXOLPIDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C2=CC=CC=C2)COC(=O)C3=CC(=CC=C3)Cl)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[1-methyl-3-phenyl-5-(phenylsulfonyl)-1H-pyrazol-4-yl]methyl 3-chlorobenzenecarboxylate |
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